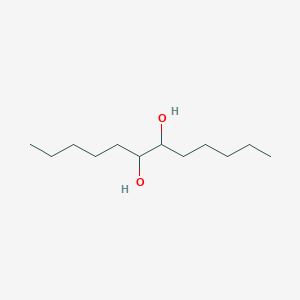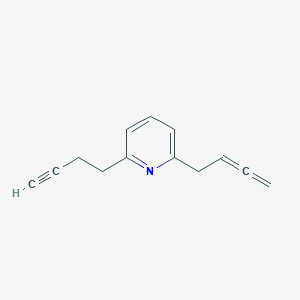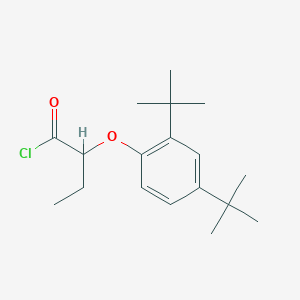
6,7-Dodecanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dodecanediol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone
準備方法
Synthetic Routes and Reaction Conditions
6,7-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. The esterification of dodecanedioic acid with n-hexanol produces dihexyl dodecanedioic acid, which is then reduced via hydrogenation to yield this compound . This method is advantageous as it does not require a catalyst, simplifying the separation process and reducing production costs.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields of the desired product. The use of advanced reactors and optimized reaction conditions further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
6,7-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: Further reduction can lead to the formation of dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or alkylated derivatives of dodecanediol.
科学的研究の応用
6,7-Dodecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
類似化合物との比較
Similar Compounds
1,12-Dodecanediol: Another diol with hydroxyl groups at the 1 and 12 positions.
1,2-Dodecanediol: A diol with hydroxyl groups at the 1 and 2 positions
Uniqueness
6,7-Dodecanediol is unique due to the position of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions and reactivity patterns that differ from other dodecanediols, making it valuable for specialized applications.
特性
| 91635-53-9 | |
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC名 |
dodecane-6,7-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChIキー |
RTJLDNBCNXKTTG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(CCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
